molecular formula C18H16N4O B5680232 4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B5680232
M. Wt: 304.3 g/mol
InChI Key: PYXYRQWVSVUEOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . Another method involves the reflux of o-phenylenediamine with oxalic acid in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione, which is then heated with thionyl chloride in dichloroethane to afford 2,3-dichloroquinoxaline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents like dichloroethane .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways. One of the primary targets is the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in cancer angiogenesis . By inhibiting VEGFR-2, the compound effectively suppresses tumor growth and proliferation. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substituents, which enhance its biological activity and selectivity towards certain molecular targets. Its ability to inhibit VEGFR-2 and intercalate into DNA distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-8-9-14(10-12(11)2)23-18-17-21-20-13(3)22(17)16-7-5-4-6-15(16)19-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXYRQWVSVUEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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